(2S,4S)-Argatroban

Description

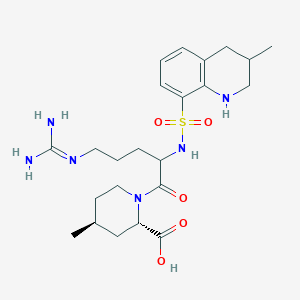

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-OBHHBEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658446 | |

| Record name | (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189264-03-7 | |

| Record name | (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Advanced Synthetic Methodologies of 2s,4s Argatroban

Elucidation of (2S,4S)-Argatroban's Stereochemical Configuration

The complex stereochemistry of argatroban (B194362) arises from its four asymmetric carbon atoms. One of these chiral centers is located on the 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) moiety, while the other three are part of the L-arginine and 4-methyl-2-piperidinecarboxylic acid components. The specific spatial arrangement of substituents around these chiral centers dictates the molecule's three-dimensional shape and, consequently, its biological activity.

The absolute configuration of the various stereoisomers of argatroban has been determined through techniques such as X-ray crystallography. google.com For instance, the (21R) and (21S) configurations were assigned following their separation by high-performance liquid chromatography (HPLC) and subsequent X-ray analysis. google.com Spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) experiments (such as COSY, HSQC, HMBC, and NOESY), have also been instrumental in elucidating the detailed structural features and confirming the diastereomeric composition of argatroban mixtures. researchgate.netresearchgate.net The (2S,4S) designation specifically refers to the stereochemistry at the piperidine (B6355638) ring, which is a critical component for the molecule's interaction with the thrombin active site.

Stereoselective Synthetic Routes to this compound and its Intermediates

The synthesis of stereochemically pure this compound presents a significant challenge due to the presence of multiple chiral centers. Research has focused on developing stereoselective methods to control the configuration at each of these centers, particularly within the piperidine ring and during the coupling of the different molecular fragments.

Diastereoselective Piperidine Ring Formation

A key strategic element in the synthesis of this compound is the stereocontrolled construction of the (2S,4S)-4-methylpiperidine-2-carboxylic acid core. Various approaches have been explored to achieve the desired trans relationship between the substituents at the C2 and C4 positions of the piperidine ring.

One common strategy involves the diastereoselective hydrogenation of a suitable precursor, such as a 4,5-dehydropiperidine derivative. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity. For example, transition metal complexes, such as those based on rhodium with specific chiral ligands like Mandyphos, have been successfully employed to direct the hydrogenation towards the desired (2R,4R)-diastereomer, which is a precursor to the corresponding acid. researchgate.net

Another approach involves intramolecular cyclization reactions. For instance, an intramolecular ene-iminium cyclization has been shown to proceed with complete stereoselectivity, establishing the piperidine ring with the desired stereochemistry. researchgate.net The resulting exocyclic double bond can then be further manipulated to introduce the required functional groups. researchgate.net

The table below summarizes key intermediates and synthetic strategies for piperidine ring formation.

| Intermediate | Synthetic Strategy | Key Features |

| (2R, 4R)-4-methylpiperidine-2-ethyl formate (B1220265) | Catalytic hydrogenation of (2R)-4-methyl-1-((S)-1-phenethyl)-1,2,3,6-tetrahydropyridine-2-ethyl formate | Utilizes a rhodium catalyst and ferric oxalate (B1200264) to improve yield. google.com |

| (+/-)-trans-benzyl 4-methylpipecolic acid ester | Condensation with N(alpha)-Boc-N(omega)-nitro-L-arginine followed by diastereomer separation | A seven-step synthesis starting from 4-methylpiperidine. nih.gov |

| 4-substituted Δ1-piperideines | NCS-mediated oxidation of 4-substituted piperidines | Used as substrates in Ugi-type three-component reactions. researchgate.net |

Asymmetric Catalysis in Key Step Synthesis

Asymmetric catalysis plays a pivotal role in establishing the stereochemistry of key intermediates in the synthesis of this compound. Chiral catalysts are employed to influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer or diastereomer over others.

For example, the asymmetric hydrogenation of 4-methyl-2-picolinic acid derivatives using chiral rhodium catalysts is a method to produce the (2R,4R)-4-methylpiperidine-2-ethyl formate intermediate. google.com The use of specific chiral ligands, such as Mandyphos, in conjunction with a rhodium complex, has been shown to provide high diastereoselectivity in the hydrogenation of a 4,5-dehydropiperidine precursor. researchgate.net

Furthermore, iridium-catalyzed asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral β-arylamines, which are structurally related to components of argatroban. rsc.org This method utilizes bulky phosphoramidite (B1245037) ligands to achieve high levels of enantiocontrol. rsc.org

The development of biocatalytic methods also offers a promising avenue for the synthesis of optically pure intermediates. For instance, enantiomerically pure (R)- and (S)-synthons of the 3-methyl-1,2,3,4-tetrahydroquinoline moiety have been obtained through biocatalytic transformations, enabling the synthesis of individual (21R)- and (21S)-argatroban diastereomers. google.comresearchgate.net

Ugi-Type Multicomponent Reactions in Argatroban Synthesis

Multicomponent reactions (MCRs), particularly the Ugi reaction, have been explored as an efficient and convergent strategy for the synthesis of argatroban and its analogs. The Ugi three-component reaction (U-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a cyclic imine (such as a Δ1-piperideine) to rapidly assemble complex molecular scaffolds. researchgate.net

This approach offers a highly diastereoselective route to 2,4-trans-pipecolic amides, which are key structural motifs in argatroban. researchgate.netvulcanchem.com The reaction proceeds by the nucleophilic attack of the isocyanide on the protonated imine, followed by the addition of the carboxylate. The stereochemical outcome is often controlled by the thermodynamic stability of the intermediates.

A notable application of this methodology is the total synthesis of argatroban utilizing a diastereoselective U-3CR. researchgate.net This synthesis employs a convertible isocyanide, such as 2-bromo-6-isocyanopyridine, which allows for subsequent chemical transformations to complete the synthesis of the final product. The Δ1-piperideine component is typically generated in situ or prepared from the corresponding 4-substituted piperidine. researchgate.net

Preparation and Characterization of Stereoisomers and Related Compounds

The synthesis of argatroban often results in a mixture of diastereomers, necessitating purification to isolate the desired stereoisomer or to obtain the clinically relevant diastereomeric ratio. researchgate.netnewdrugapprovals.org

Resolution Techniques for Stereoisomeric Purity

Several techniques are employed to separate the stereoisomers of argatroban and its intermediates. Chromatographic methods, particularly flash chromatography and high-performance liquid chromatography (HPLC), are widely used for the separation of diastereomers. google.comnewdrugapprovals.org For example, the condensation of (+/-)-trans-benzyl 4-methylpipecolic acid ester with N(alpha)-Boc-N(omega)-nitro-L-arginine leads to two diastereomers that can be separated by chromatography. researchgate.netnih.gov

Crystallization is another powerful technique for purification and resolution. Diastereomeric salts can be formed by reacting the racemic mixture with a chiral resolving agent, leading to salts with different solubilities that can be separated by fractional crystallization. Recrystallization of the final argatroban product from solvents like ethanol/water can also be used to obtain specific polymorphic forms and to improve the purity of a particular stereoisomer. newdrugapprovals.orggoogle.com For instance, the monohydrate polymorph of the (2R,4R) stereoisomer can be prepared by recrystallization from ethanol/water. newdrugapprovals.org

The table below outlines some of the resolution techniques used for argatroban and its intermediates.

| Method | Application | Key Features |

| Flash Chromatography | Separation of diastereomers from the condensation of (+/-)-trans-benzyl 4-methylpipecolic acid ester and N(alpha)-Boc-N(omega)-nitro-L-arginine | Isolates the desired diastereomer precursor to argatroban. newdrugapprovals.org |

| High-Performance Liquid Chromatography (HPLC) | Separation of (21R)- and (21S)-argatroban epimers | Allows for the assignment of absolute configuration after separation. google.com |

| Crystallization | Purification of argatroban and its intermediates | Can be used to isolate specific polymorphic forms and improve diastereomeric purity. newdrugapprovals.orggoogle.com |

| Diastereomeric Salt Formation | Resolution of racemic mixtures | Involves reaction with a chiral resolving agent to form salts with different solubilities. |

Synthesis of Argatroban Analogues and Related Impurities for Research

The synthesis of Argatroban analogues and the identification of process-related impurities are critical for a comprehensive understanding of its structure-activity relationship and for ensuring the quality of the active pharmaceutical ingredient.

Research efforts have led to the synthesis of various Argatroban analogues by modifying its core structural components: the (2R,4R)-4-methyl-2-piperidinecarboxylic acid moiety, the L-arginine portion, and the 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl group. researchgate.net For instance, the condensation of (±)-trans-benzyl 4-methylpipecolic acid ester with Nα-Boc-Nω-nitro-L-arginine results in two diastereomers, one of which serves as a precursor to Argatroban. nih.gov The separation of these diastereomers is a key step in the synthesis. nih.gov

The inhibitory potency of Argatroban is highly dependent on the stereoconfiguration of the 4-methyl-2-piperidinecarboxylic acid part. researchgate.net Studies on the four stereoisomers have shown that the (2R, 4R)-isomer is the most potent inhibitor of thrombin, while the (2S, 4S)-isomer is the least potent. researchgate.net

Several related compounds and impurities have been identified and synthesized for research and quality control purposes. These include compounds formed during various stages of the synthesis and potential degradation products. A high-performance liquid chromatography (HPLC) method has been developed for the separation and quantification of Argatroban and its six related impurities.

One identified related compound is (2R,4R)-1-[N8-Amino-N2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)-l-arginyl]-4-methylpiperidine-2-carboxylic acid. synzeal.com The synthesis and characterization of such compounds are vital for analytical method development and validation. synzeal.com

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role/Significance |

| (2R,4R)-1-[N8-Amino-N2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)-l-arginyl]-4-methylpiperidine-2-carboxylic acid Ammonium (B1175870) salt | C23H41N8O5S | 541.69 | Related Compound C, used for analytical method development. synzeal.comsimsonpharma.com |

| Argatroban Impurity 1 | C22H34N4O5S | 466.59 | Process-related impurity. simsonpharma.com |

| Argatroban Impurity 3 | C13H24N6O5 | 344.37 | Process-related impurity. simsonpharma.com |

| Argatroban Impurity 10 | C10H9NO3S | 223.25 | Process-related impurity. simsonpharma.com |

| Argatroban Impurity 16 | C10H13NO3S | 227.28 | Process-related impurity. simsonpharma.com |

| 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid | Not specified | Not specified | Potential impurity or starting material. synthinkchemicals.com |

| (2R,4R)1-[(2S)2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Ethyl Ester Hydrochloride | Not specified | Not specified | Intermediate in Argatroban synthesis. synthinkchemicals.com |

Chemical Development and Process Optimization for Research-Scale Production

The chemical development and optimization of the synthetic process for this compound are focused on improving yield, purity, and scalability while ensuring the process is robust and reproducible.

A key aspect of process development is the stereoselective synthesis of the crucial intermediates. For example, the diastereoselective hydrogenation of a 4,5-dehydropiperidine precursor is a critical step in obtaining the desired (2R,4R)-4-methyl piperidine moiety. researchgate.net An extensive screening of transition metal-based complexes with various ligands has been performed to identify the optimal catalyst for this transformation. researchgate.net

The final step in many synthetic routes to Argatroban involves the hydrogenation of a nitroguanidine (B56551) group and a quinoline (B57606) ring of a key intermediate. acs.org This reaction is a sequential reduction, and its kinetics are influenced by factors such as temperature, stirring rate, and catalyst loading. acs.orgacs.org Studies have shown that increasing the temperature can reduce the batch time, but may also lead to the formation of undesired impurities. acs.orgacs.org The stirring rate is particularly critical in the initial phases of the reaction where the dissolution of the reagent is a key factor. acs.orgacs.org Palladium on carbon (Pd/C) is a commonly used catalyst for this hydrogenation, as it selectively reduces the quinolinic ring. acs.org

Process optimization also involves simplifying the synthetic route. One approach involves a catalytic transfer hydrogenation, using formic acid or formate as the hydrogen donor, to reduce the nitro group. google.com This method avoids the use of high-pressure hydrogen gas, making the process safer and more suitable for industrial production. google.com

Furthermore, the development of efficient purification methods is crucial. A new HPLC method has been established for the analysis of an important Argatroban intermediate and its related substances, which is essential for quality control during production. The method utilizes a C18 column and a mobile phase of ammonium acetate (B1210297) buffer and methanol.

Molecular Mechanism of Thrombin Inhibition by 2s,4s Argatroban

Direct and Reversible Binding to the Thrombin Active Site

(2S,4S)-Argatroban functions as a direct thrombin inhibitor by binding reversibly to the catalytic site of the thrombin molecule. pfizermedicalinformation.commedkoo.com This interaction is independent of antithrombin III, a cofactor required by indirect thrombin inhibitors like heparin. pfizermedicalinformation.com The binding is characterized by a strong affinity, with a reported inhibition constant (Ki) of approximately 0.04 µM, or 39 nM. nih.govpfizermedicalinformation.com

The molecular structure of this compound is crucial for its specific binding to thrombin's active site. X-ray crystallography studies have revealed that the guanidino group of the argatroban (B194362) molecule forms hydrogen bonds with Asp189 in the S1 pocket of the thrombin active site. wikipedia.org Additionally, the piperidine (B6355638) ring of argatroban binds within the S2 pocket of the active site. wikipedia.org This precise fit is responsible for the potent and selective inhibition of thrombin.

Allosteric Modulation and Conformational Changes in Thrombin

Recent research indicates that the binding of active site-directed inhibitors like this compound can induce allosteric changes in thrombin, affecting its interaction with other molecules at sites distant from the active site. Thrombin possesses two key positively charged regions known as exosite 1 and exosite 2, which are crucial for its substrate specificity and interaction with cofactors. nih.gov

Specificity Profile Against Other Serine Proteases

This compound exhibits a high degree of selectivity for thrombin over other related serine proteases involved in the coagulation cascade and fibrinolysis. e-lactancia.orgdrugbank.com

At therapeutic concentrations, this compound has demonstrated minimal to no inhibitory effect on other serine proteases such as Factor Xa, trypsin, plasmin, and kallikrein. pfizermedicalinformation.com This high selectivity is a key characteristic, distinguishing it from broader-spectrum anticoagulants. The potent inhibition of thrombin, coupled with the lack of significant activity against these other enzymes, contributes to its predictable anticoagulant effect.

| Serine Protease | Effect of this compound |

| Thrombin | Highly Inhibited |

| Factor Xa | Little to no effect at therapeutic concentrations pfizermedicalinformation.com |

| Trypsin | Little to no effect at therapeutic concentrations pfizermedicalinformation.com |

| Plasmin | Little to no effect at therapeutic concentrations pfizermedicalinformation.com |

| Kallikrein | Little to no effect at therapeutic concentrations pfizermedicalinformation.com |

Inhibition of Thrombin-Catalyzed Biochemical Reactions

By directly inhibiting thrombin, this compound effectively blocks the downstream actions of this enzyme in the coagulation cascade. nih.gov

One of the primary functions of thrombin is the conversion of soluble fibrinogen into insoluble fibrin (B1330869) monomers. researchgate.net These monomers then polymerize to form a stable fibrin clot. jpp.krakow.pl this compound directly blocks the catalytic site of thrombin, preventing it from cleaving fibrinogen. scinews.uz This inhibition of fibrin monomer formation is a central aspect of its anticoagulant effect, leading to a looser fibrin gel structure that is more susceptible to fibrinolysis. ahajournals.org

Modulation of Protein C Activation

This compound's primary mechanism of inhibiting thrombin also influences other thrombin-mediated processes, including the activation of Protein C. nih.govdrugbank.compfizermedicalinformation.com The activation of Protein C is a crucial natural anticoagulant pathway. In this pathway, thrombin binds to thrombomodulin on the surface of endothelial cells, forming a complex that activates Protein C. nih.gov Activated Protein C, in turn, inactivates coagulation cofactors Va and VIIIa, providing a negative feedback loop on coagulation. nih.gov

By binding to thrombin's active site, argatroban inhibits all thrombin-catalyzed reactions, which includes the activation of Protein C. pfizermedicalinformation.comdovepress.comhemonc.org Research indicates that in the presence of high concentrations of thrombomodulin, direct thrombin inhibitors like argatroban can paradoxically inhibit fibrinolysis. researchgate.net This effect is linked to the suppression of the thrombin-induced negative feedback system through the inhibition of Protein C activation. researchgate.net While the inhibition of Protein C activation by direct thrombin inhibitors can enhance thrombin generation under specific in-vitro conditions, this does not appear to affect thrombin-mediated Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) activation. researchgate.net

Mechanisms of Platelet Aggregation Inhibition

Thrombin is a potent activator of platelets, and its inhibition by this compound is a key component of the compound's antithrombotic effects. nih.gov Argatroban effectively inhibits thrombin-induced platelet aggregation. drugbank.compfizermedicalinformation.comdovepress.com This inhibition applies to platelet activation caused by both thrombin in solution (fluid-phase) and thrombin that is bound to fibrin clots. ashpublications.orgthieme-connect.com

The ability to inhibit clot-associated thrombin is significant, as this form of thrombin is protected from inhibition by larger molecules like the heparin-antithrombin complex but remains accessible to small-molecule inhibitors like argatroban. ahajournals.orgthieme-connect.com Studies have demonstrated that argatroban concentration-dependently inhibits platelet aggregation and the release of thromboxane (B8750289) B2 (TXB2) induced by fibrin clots. thieme-connect.com

Inhibitory Concentration (IC50) of Argatroban in Platelet Aggregation

| Platelet Activator | Measured Effect | IC50 Value | Species |

|---|---|---|---|

| Fluid-phase Thrombin | Aggregation | 12 nM thieme-connect.com | Rabbit |

| Fluid-phase Thrombin | TXB2 Release | 33 nM thieme-connect.com | Rabbit |

| Fibrin Clot-associated Thrombin | Aggregation | 21 nM thieme-connect.com | Rabbit |

| Fibrin Clot-associated Thrombin | TXB2 Release | 13 nM thieme-connect.com | Rabbit |

| Thrombin | Aggregation | 0.077 µM (77 nM) caymanchem.com | Guinea Pig |

Structure Activity Relationship Sar of 2s,4s Argatroban and Its Stereoisomers

Influence of (2S,4S) Configuration on Thrombin Binding Affinity (Ki Values)

The stereochemistry of the methylpiperidinecarboxylic acid fragment has a profound impact on the thrombin binding affinity. Seminal research synthesized the four possible stereoisomers related to this fragment—(2R,4R), (2R,4S), (2S,4R), and (2S,4S)—and evaluated their inhibitory constant (Ki) against thrombin.

The results demonstrate that the (2S,4S) configuration is the least effective inhibitor by a staggering margin. researchgate.netresearchgate.net Its Ki value is approximately 15,000 times higher than that of the most potent (2R,4R) isomer, indicating a near-total loss of inhibitory activity. researchgate.netresearchgate.net This vast difference underscores that a precise stereochemical arrangement is essential for the molecule to fit correctly into the active site of thrombin. The (2R,4R) configuration is clearly the optimal arrangement for high-affinity binding. researchgate.netresearchgate.netrndsystems.com

| Stereoisomer Configuration (Piperidine Ring) | Thrombin Inhibitory Constant (Ki) | Relative Potency |

| (2R,4R) | 0.019 µM | 1 |

| (2R,4S) | 0.24 µM | ~1/13 |

| (2S,4R) | 1.9 µM | ~1/100 |

| (2S,4S) | 280 µM | ~1/15,000 |

Data sourced from Kikumoto et al., 1984. researchgate.netresearchgate.net

Contributions of Key Structural Moieties to Inhibitory Potency

The high affinity and selectivity of Argatroban (B194362) are a result of specific interactions between its structural components and the sub-pockets of the thrombin active site.

Argatroban was rationally designed as a peptidomimetic inhibitor, with the L-arginine portion mimicking the natural substrate of thrombin, fibrinogen. scispace.com The highly basic guanidino group of this moiety is crucial for anchoring the inhibitor to the enzyme. It inserts into the deep S1 specificity pocket at the base of the active site, where it forms strong, charge-reinforced hydrogen bonds with the carboxylate side chain of Aspartate-189 (Asp189). scispace.com This interaction is a hallmark of many direct thrombin inhibitors and is a primary determinant of their potency and selectivity.

This fragment is responsible for the critical interactions within the proximal (S2) subsite of thrombin. scispace.com The dramatic loss of activity observed with stereoisomers other than (2R,4R) highlights the exquisite sensitivity of this interaction to the spatial arrangement of the methyl group and the carboxylate. researchgate.netresearchgate.net The (2R,4R) configuration optimally positions the piperidine (B6355638) ring and its substituents to fit within the confines of the S2 pocket, which is shaped by residues such as Tyrosine-60A and Tryptophan-60D. scispace.com The incorrect stereochemistry, as seen in the (2S,4S) isomer, likely introduces severe steric clashes or prevents the molecule from adopting the necessary conformation to engage the S1 and S3/S4 pockets effectively, leading to a massive reduction in binding affinity. researchgate.netresearchgate.net The original developers noted the critical importance of the stereostructure of this "hydrophobic carboxamide portion" for achieving potent inhibition. e-lactancia.orgnih.gov

Significance of the Methyltetrahydroquinoline Sulfonyl Group

Comparative SAR Analysis Across Argatroban Diastereomers

A comparative analysis of the Ki values for the four piperidine ring diastereomers provides clear insights into the structural requirements for thrombin inhibition.

The (2R,4R)-Isomer (Ki = 0.019 µM): This is the most potent inhibitor, establishing the ideal stereochemistry for binding. Both the (2R) and (4R) configurations work in synergy to create the optimal fit. researchgate.netresearchgate.net

The (2R,4S)-Isomer (Ki = 0.24 µM): Inverting the stereocenter at the 4-position from R to S, while maintaining the crucial (2R) configuration, results in a ~13-fold decrease in potency. This indicates that while the (2R) configuration is dominant for activity, the (4R) configuration provides a significant additional contribution to binding affinity. researchgate.netresearchgate.net

The (2S,4R)-Isomer (Ki = 1.9 µM): Inverting the stereocenter at the 2-position from R to S has a much more detrimental effect, causing a 100-fold loss of potency compared to the (2R,4R) isomer. This demonstrates that the (2R) configuration is the most critical stereochemical element within this fragment. researchgate.netresearchgate.net

The (2S,4S)-Isomer (Ki = 280 µM): This diastereomer combines the two less favorable configurations, (2S) and (4S). The result is a near-complete ablation of inhibitory activity, with a potency ~15,000-fold lower than the optimal isomer. This suggests that the combination of unfavorable stereochemistries makes it virtually impossible for the molecule to bind effectively to the thrombin active site. researchgate.netresearchgate.net

Rational Design Principles for Enhanced Thrombin Inhibition

The detailed SAR of Argatroban and its stereoisomers provides a clear blueprint for the rational design of novel thrombin inhibitors.

S1 Pocket Recognition: The basic L-arginine headgroup is a highly effective and validated motif for targeting the Asp189-containing S1 pocket and should be conserved or mimicked with bioisosteres that retain a strong positive charge and hydrogen bonding capability.

S2 Pocket Optimization: The stereochemistry of the P-side chain, represented by the methylpiperidinecarboxylic acid fragment in Argatroban, is a critical determinant of potency. The (2R,4R) configuration provides a validated template for optimal S2 pocket occupancy. Future designs should focus on rigid scaffolds or constrained analogues that lock in this favorable conformation.

Hydrophobic Interactions: A lipophilic arylsulfonyl group or a similar hydrophobic moiety is beneficial for engaging with the non-specific S3/S4 pockets of thrombin.

Improving Pharmacokinetics: While Argatroban is a potent inhibitor, its physicochemical properties necessitate intravenous administration. Rational design efforts based on its structure have aimed to create analogues with reduced lipophilicity to decrease rapid hepatic clearance and improve oral bioavailability, demonstrating that the Argatroban scaffold can be modified to enhance drug-like properties. acs.org

Preclinical Pharmacokinetics and Metabolism in in Vitro and Animal Models

In Vitro Metabolic Pathways Identification

In vitro studies using human liver microsomes have been crucial in identifying the primary metabolic routes of argatroban (B194362). hres.ca The principal pathway involves the modification of the 3-methyltetrahydroquinoline ring. fda.govpfizermedicalinformation.comglobalrph.com

Hepatic Hydroxylation and Aromatization of the Tetrahydroquinoline Ring

The main metabolic transformation of argatroban is the hydroxylation and subsequent aromatization of the tetrahydroquinoline ring within the liver. fda.govpfizermedicalinformation.comglobalrph.comdrugbank.com This process leads to the formation of several metabolites. fda.govpfizermedicalinformation.comglobalrph.com

Characterization of Metabolite Biochemical Activity (e.g., M1, M2, M3, M4)

Four primary metabolites of argatroban have been identified, designated as M1, M2, M3, and M4. hres.cafda.gov Of these, the primary metabolite, M1, exhibits a weak anticoagulant effect, estimated to be 3 to 5 times weaker than the parent compound, argatroban. fda.govpfizermedicalinformation.comportico.org The plasma concentrations of M1 are relatively low, ranging from 0% to 20% of the parent drug's concentration. fda.govpfizermedicalinformation.comglobalrph.com The other metabolites, M2, M3, and M4, are found in very small amounts in the urine and have not been detected in plasma or feces, suggesting they are pharmacodynamically inactive. fda.govpfizermedicalinformation.comglobalrph.commhmedical.com

Enantiomeric Interconversion and Disposition in Animal Systems

Argatroban is a mixture of (2R,4R) and (2S,4S) stereoisomers, with the (2S,4S) form being the active component. Preclinical studies have shown that there is no interconversion between the 21-(R) and 21-(S) diastereoisomers. fda.govpfizermedicalinformation.comfda.gov The plasma ratio of these diastereoisomers remains constant at approximately 65:35 and is not altered by metabolism or hepatic impairment. fda.govpfizermedicalinformation.comfda.gov

Preclinical Absorption and Distribution Studies in Animal Models

Preclinical studies in various animal models, including rats and pigs, have provided insights into the absorption and distribution of argatroban. nih.govahajournals.orgkoreascience.kr

Following intravenous administration in rats, argatroban's pharmacokinetics were found to be linear over the tested dose range. koreascience.kr In pigs, a study comparing two different subcutaneous formulations found that a sorbitol/ethanol formulation resulted in a slow absorption phase and sustained plasma levels, suggesting the formation of a crystalline depot at the injection site. nih.gov In contrast, a saline-based formulation showed faster absorption and a shorter elimination half-life. nih.gov

The apparent steady-state volume of distribution of argatroban is approximately 174 mL/kg, indicating that it primarily distributes in the extracellular fluid. fda.govhemonc.org Argatroban is 54% bound to human serum proteins, with 20% binding to albumin and 34% to α1-acid glycoprotein. fda.govhemonc.org

Interactive Data Table: Preclinical Pharmacokinetic Parameters of Argatroban

| Parameter | Value | Species/Model | Source |

| Metabolism | Hepatic hydroxylation and aromatization of the tetrahydroquinoline ring | Human liver microsomes | fda.govpfizermedicalinformation.comglobalrph.comdrugbank.com |

| Metabolizing Enzymes | In vitro: CYP3A4/5 (not a major in vivo pathway) | Human liver microsomes | fda.govpfizermedicalinformation.comglobalrph.comrxlist.comnih.gov |

| Active Metabolite | M1 (3-5 times weaker than argatroban) | In vitro | fda.govpfizermedicalinformation.comportico.org |

| Enantiomeric Interconversion | None observed | In vivo | fda.govpfizermedicalinformation.comfda.gov |

| Volume of Distribution | ~174 mL/kg | Human | fda.govhemonc.org |

| Protein Binding | 54% (20% to albumin, 34% to α1-acid glycoprotein) | Human serum | fda.govhemonc.org |

In Vitro Research Models and Biochemical Assays for 2s,4s Argatroban Activity

Enzyme Kinetic Studies of Thrombin Inhibition (Km, Vmax, Ki Determination)

Enzyme kinetic studies are crucial for quantifying the interaction between (2S,4S)-Argatroban and its target enzyme, thrombin. Argatroban (B194362) is a synthetic small molecule derived from L-arginine that functions as a direct thrombin inhibitor by reversibly binding to the catalytic site of thrombin. e-lactancia.orgnih.govglobalrph.com This binding is competitive and highly selective. nih.govpfizermedicalinformation.com Unlike heparin, its inhibitory action does not require a cofactor like antithrombin III. globalrph.comdrugbank.com

The potency of thrombin inhibition is determined by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Studies have reported varying Ki values for Argatroban against thrombin, which can be attributed to different experimental conditions and the use of different stereoisomers. Argatroban is a mixture of (2R,4R) and (2S,4S) stereoisomers. fda.gov The (2R,4R)-isomer is the most potent inhibitor of thrombin. nih.gov The (2S,4S)-isomer is the least potent, with a Ki value for bovine alpha-thrombin of 280 µM, which is approximately 15,000 times higher than that of the (2R,4R)-isomer. nih.govresearchgate.net

Kinetic studies have established that Argatroban is highly selective for thrombin, with minimal to no effect on other related serine proteases such as trypsin, factor Xa, plasmin, and kallikrein at therapeutic concentrations. pfizermedicalinformation.comdrugbank.comnih.gov This selectivity is a key characteristic, minimizing off-target effects.

Table 1: Reported Inhibition Constants (Ki) for Argatroban against Thrombin

| Ki Value | Comments | Source |

| 0.019 µM | For the (2R,4R) stereoisomer against bovine alpha-thrombin. | nih.gov |

| 1.9 µM | For the (2S,4R) stereoisomer against bovine alpha-thrombin. | nih.gov |

| 280 µM | For the (2S,4S) stereoisomer against bovine alpha-thrombin. | nih.govresearchgate.net |

| 0.04 µM | General value for Argatroban. | globalrph.compfizermedicalinformation.comdrugbank.com |

| ~39 nM (0.039 µM) | For Argatroban as a peptidomimetic inhibitor. | nih.gov |

| 19 nM (0.019 µM) | For inhibition of thrombin-mediated fibrinogen cleavage. | rndsystems.comapexbt.com |

This table is interactive. Click on the headers to sort the data.

Fibrinogen Cleavage Assays and Fibrin (B1330869) Polymerization Studies

A primary function of thrombin in the coagulation cascade is the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable clot. patsnap.com this compound directly inhibits this crucial step. nih.govdrugbank.com

Fibrinogen cleavage assays demonstrate that Argatroban potently inhibits the thrombin-mediated cleavage of fibrinogen. rndsystems.comapexbt.com In vitro studies show that in the presence of Argatroban, the rate of fibrin formation is significantly reduced in a concentration-dependent manner. nih.gov

Fibrin polymerization studies, often monitored using thromboelastometry (e.g., ROTEM®), show that Argatroban delays the onset of fibrin polymerization. While the inhibitor delays clot formation, it does not affect the maximum clot firmness, indicating that once a clot is formed, its strength is not compromised. researchgate.net It is important to note that the Clauss method for measuring fibrinogen levels can be affected by Argatroban, potentially leading to falsely low readings because the assay relies on the rate of clot formation after the addition of a high concentration of thrombin. nih.gov

Studies have also shown that Argatroban can inhibit both free (soluble) and clot-bound thrombin, which is a significant advantage as clot-bound thrombin remains active and can promote further clot growth. e-lactancia.orgglobalrph.compatsnap.com

Platelet Aggregation and Activation Assays (in vitro)

Thrombin is a potent activator of platelets. This compound inhibits thrombin-induced platelet aggregation and activation. nih.govdrugbank.comclevelandclinicmeded.com This inhibition is a direct consequence of blocking thrombin's catalytic activity, which prevents it from activating protease-activated receptors (PARs) on the platelet surface. ahajournals.org

In vitro studies using human washed platelets or platelet-rich plasma consistently show that Argatroban effectively inhibits platelet aggregation induced by thrombin. nih.govnih.gov The concentration required for 50% inhibition (IC50) is in the low nanomolar range. For instance, one study reported an IC50 of 3.5 nM for inhibiting thrombin-induced platelet aggregation. nih.gov Another study found an IC50 of 14 +/- 3 nM against platelet aggregation induced by clot-associated thrombin. nih.gov

Importantly, Argatroban's effect is specific to thrombin-mediated pathways. It does not inhibit platelet aggregation induced by other agonists like ADP or collagen. nih.gov This specificity highlights its targeted mechanism of action. Furthermore, assays measuring platelet activation markers, such as P-selectin expression, confirm that Argatroban virtually abolishes thrombin-induced platelet activation. ahajournals.orgahajournals.org

Table 2: IC50 Values of Argatroban in Platelet Aggregation Assays

| Agonist | IC50 Value | Assay Condition | Source |

| Thrombin | 3.5 nM | Human washed platelets | nih.gov |

| Thrombin | 79 ± 1 nM | Human platelet-rich plasma | thieme-connect.com |

| Clot-associated thrombin | 14 ± 3 nM | Rabbit platelets | nih.gov |

| TRAP-6 | >100 µM | Human washed platelets | nih.gov |

| ADP | No inhibition | Human platelet-rich plasma | nih.gov |

| Collagen | No inhibition | Human platelet-rich plasma | nih.gov |

This table is interactive. Click on the headers to sort the data.

Thrombin Generation Assay (TGA) Methodologies for Anticoagulant Assessment

The Thrombin Generation Assay (TGA) provides a global assessment of the coagulability of a plasma sample by measuring the total amount of thrombin generated over time. Methodologies like Calibrated Automated Thrombogram (CAT) are used to evaluate the effect of anticoagulants on the dynamics of thrombin generation.

Coagulation Cascade Factor Activation Studies in Cell-Free Systems

The coagulation cascade involves a series of enzymatic activations of clotting factors. Thrombin plays a central role by providing positive feedback, activating factors V, VIII, and XI, which amplifies its own generation. nih.gov this compound inhibits these thrombin-catalyzed activation reactions. globalrph.comnih.govdrugbank.com

In cell-free systems, the addition of Argatroban prevents the thrombin-mediated conversion of these pro-factors into their active forms (Va, VIIIa, and XIa). nih.govdrugbank.com By blocking these feedback loops, Argatroban effectively dampens the propagation phase of the coagulation cascade. jacc.org Its inhibitory action also extends to factor XIII, the enzyme responsible for cross-linking fibrin strands to stabilize the clot. drugbank.comclevelandclinicmeded.com

Endothelial Cell Response Studies to Thrombin in the Presence of this compound

Computational and Theoretical Studies of 2s,4s Argatroban

Molecular Docking Simulations with Thrombin and Related Proteins

Molecular docking simulations have been a cornerstone in understanding how (2S,4S)-Argatroban interacts with its primary target, thrombin. Thrombin is a serine protease with a well-defined active site composed of a catalytic triad (B1167595) (His57, Asp102, and Ser195) and several substrate-binding subsites that determine its specificity. nih.gov Argatroban (B194362), a small-molecule inhibitor, binds reversibly to this active site, a mechanism that has been extensively modeled. mdpi.comthieme-connect.com

Docking studies reveal that argatroban's efficacy stems from its ability to occupy multiple key pockets within the thrombin active site. thieme-connect.com The binding is characterized by a "tripod" structure, where different parts of the argatroban molecule anchor into specific subsites of the enzyme. thieme-connect.com

S1 Specificity Pocket : The positively charged guanidino group of the arginine moiety of argatroban forms a crucial salt bridge with the carboxylate side chain of Asp189, which lies at the bottom of the S1 pocket. This interaction is a primary determinant of argatroban's high affinity and selectivity for thrombin. thieme-connect.com

S4 Aromatic Binding Site : The 3-methyl-tetrahydroquinoline ring of argatroban fits snugly into the hydrophobic S4 subsite, also known as the distal (D) pocket. thieme-connect.com This pocket is lined by residues such as Leu99, Ile174, and Trp215, and the interaction is primarily hydrophobic in nature. thieme-connect.com

Catalytic Site Interaction : The piperidine-carboxylic acid core positions the molecule correctly, allowing for further interactions. Modeling has suggested that hydrogen bonds can form between the inhibitor and residues of the catalytic site, such as with the hydroxyl group of Ser195. thieme-connect.com

These simulations not only confirm the binding mode but also serve as a benchmark for screening new potential thrombin inhibitors. researchgate.netplos.org

| Argatroban Moiety | Thrombin Subsite/Residue | Type of Interaction | Reference |

|---|---|---|---|

| Arginine (Guanidino group) | Asp189 (S1 Pocket) | Ionic Interaction / Salt Bridge | thieme-connect.com |

| 3-Methyl-tetrahydroquinoline | S4 Pocket (Leu99, Ile174, Trp215) | Hydrophobic Interaction | thieme-connect.com |

| Amide Bond | Active Site Backbone | Hydrogen Bonding | thieme-connect.com |

| Piperidine-carboxylic acid | Catalytic Site (e.g., Ser195) | Hydrogen Bonding / Positioning | thieme-connect.com |

Molecular Dynamics Simulations of Ligand-Enzyme Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the argatroban-thrombin complex, complementing the static picture from molecular docking. These simulations, often spanning nanoseconds to microseconds, model the movement of every atom in the complex over time, offering insights into the stability of binding, conformational changes, and the role of solvent molecules. psu.eduresearchgate.net

MD simulations of the thrombin-argatroban complex, initiated from docked or crystal structures (e.g., PDB ID: 1DWC), have been used to:

Assess Binding Stability : Simulations can confirm that the key interactions observed in docking, such as the salt bridge to Asp189, are maintained over time, validating the stability of the binding mode. unimib.it

Analyze Conformational Changes : The binding of an inhibitor can induce subtle conformational changes in the enzyme. MD simulations can track the flexibility of different regions of thrombin, such as the 60-loop and the γ-loop, upon argatroban binding, revealing the allosteric effects of inhibition. nih.govresearchgate.net

Calculate Binding Free Energy : Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to calculate the binding free energy of the complex. nih.govpsu.edu This theoretical value can be compared with experimental inhibitory constants (Ki) to validate the accuracy of the computational model.

Studies comparing argatroban with other inhibitors have used MD simulations to understand differences in their effects on thrombin's interaction with other substrates, revealing that individual active-site inhibitors can have distinct allosteric effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comijpsr.comnih.gov For thrombin inhibitors, a QSAR model would aim to predict the anticoagulant potency based on molecular descriptors representing physicochemical, electronic, and structural properties. researchgate.netnih.gov

While large-scale QSAR studies on a series of this compound analogs are not extensively published, the initial development of argatroban itself was a prime example of rational drug design based on structure-activity principles. thieme-connect.comahajournals.org The design evolved from the observation that tosyl-L-arginine methyl ester (TAME), a simple arginine derivative, had weak antithrombotic activity. thieme-connect.com This led to a systematic exploration of structural modifications to enhance potency and selectivity.

The key structural components of argatroban and their contribution to its activity, a form of qualitative SAR, are well understood through this historical development and subsequent computational analysis.

| Structural Feature | Function/Contribution to Activity | Reference |

|---|---|---|

| L-Arginine derivative | Provides the basic guanidino group for specific interaction with the S1 pocket's Asp189. | thieme-connect.com |

| (4R)-4-methyl-2-piperidinecarboxylic acid | Acts as a rigid scaffold, correctly orienting the P1 (arginine) and P3 (quinoline) groups. The stereochemistry is critical for optimal fit. | thieme-connect.com |

| (1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl group | Serves as the P3 moiety that binds to the hydrophobic S4 pocket, enhancing affinity and selectivity. | thieme-connect.comthieme-connect.com |

Modern QSAR approaches, using methods like Comparative Molecular Field Analysis (CoMFA) or k-Nearest Neighbor (kNN), could be applied to a series of argatroban analogs to generate predictive models for designing even more potent or selective inhibitors. researchgate.netju.edu.jo

In Silico Prediction of Off-Target Interactions (e.g., Morf4l1 Binding)

A significant application of computational studies is the prediction of potential off-target interactions, which can lead to understanding side effects or discovering new therapeutic uses for existing drugs. Through in silico screening of a library of approximately 6,000 small molecules, this compound was identified as a potential antagonist of the Mortality Factor 4 Like 1 (Morf4l1) protein. researchgate.net

Morf4l1 is a component of the NuA4 histone acetyltransferase complex, which is involved in chromatin remodeling and gene transcription. researchgate.net The computational screen predicted that argatroban could bind optimally to a pocket within the Morf4l1 crystal structure. researchgate.net

Subsequent experimental validation confirmed this in silico prediction:

Binding Affinity : Isothermal titration calorimetry (ITC) assays demonstrated that argatroban binds directly to Morf4l1 with a high affinity, showing a dissociation constant (Kd) of approximately 66 nM. researchgate.net This affinity is comparable to its affinity for thrombin (Ki ≈ 39-40 nM). nih.gov

Functional Inhibition : Further studies showed that argatroban could inhibit the biological function of Morf4l1. At nanomolar concentrations, it inhibited Morf4l1-dependent histone acetylation in cells and rescued cells from Morf4l1-induced cytotoxicity. researchgate.net

This discovery of an off-target interaction, initiated entirely by computational methods, highlights the power of in silico approaches to uncover novel biological activities of established drugs. researchgate.net

Computational Approaches for Designing Novel Argatroban Analogs

The structural and mechanistic insights gained from computational studies of argatroban have provided a solid foundation for the rational design of novel analogs and other thrombin inhibitors. thieme-connect.complos.org The goal of these design efforts is often to improve upon the properties of argatroban, such as enhancing oral bioavailability, increasing selectivity, or modifying its pharmacokinetic profile.

Computational strategies employed in the design of argatroban-like inhibitors include:

Structure-Based Design : Using the crystal structure of the argatroban-thrombin complex, medicinal chemists can computationally model modifications to the argatroban scaffold. For example, researchers have explored replacing the P1 arginine residue with other basic moieties or altering the P3 quinoline (B57606) group to optimize interactions and physicochemical properties. thieme-connect.com

Improving Physicochemical Properties : A major challenge for argatroban is its poor oral bioavailability. Computational models are used to predict properties like lipophilicity (LogD) and polar surface area. Efforts have focused on designing analogs with reduced lipophilicity to decrease rapid hepatic clearance, a strategy guided by computational property prediction. thieme-connect.com

Peptidomimetic Design : Argatroban is a peptidomimetic, mimicking the D-Phe-Pro-Arg sequence that thrombin recognizes. In silico design of new peptide-based inhibitors often starts with this sequence, computationally scanning different natural and unnatural amino acids at various positions to identify candidates with improved binding affinity or resistance to proteolysis. plos.org

Grafting for Biomaterials : In the context of creating anticoagulant surfaces for medical devices, novel argatroban derivatives have been designed. These include adding linkers to the molecule, such as piperazinyl-amide derivatives, that allow it to be covalently grafted onto a biomaterial surface while retaining its ability to inhibit thrombin. researchgate.net

These computational design cycles, where molecules are designed in silico, synthesized, and then tested, accelerate the discovery of new therapeutic agents. mdpi.com

Analytical Methodologies for 2s,4s Argatroban in Research Applications

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are paramount for assessing the purity of (2S,4S)-Argatroban and for resolving it from its other stereoisomers and potential impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods for this purpose.

The synthesis of Argatroban (B194362) results in a molecule with multiple chiral centers, leading to the formation of different diastereomers. fda.gov Specifically, Argatroban is often produced as a mixture of (2R,4R) and (2S,4S) isomers. synzeal.comveeprho.comclearsynth.comclearsynth.com Regulatory bodies emphasize the importance of controlling the isomeric ratio, necessitating specific analytical methods for their separation and quantification. fda.govfda.gov Isocratic HPLC methods are often employed to determine the ratio of the R and S isomers, while gradient HPLC methods are used to assess chemical purity by separating the main compound from related substances and degradation products. fda.gov

A key challenge in the synthesis of Argatroban is the potential for incomplete hydrogenation, which can lead to the formation of impurities that are difficult to separate from the final product. google.com Reverse-phase HPLC (RP-HPLC) is a standard approach for analyzing these impurities. gexinonline.com A typical RP-HPLC method uses a C18 column and a mobile phase consisting of a buffer (like ammonium (B1175870) acetate) and an organic modifier (like methanol). gexinonline.comresearchgate.net The separation is optimized by adjusting parameters such as column temperature, mobile phase composition, and flow rate. gexinonline.comresearchgate.net Detection is commonly performed using a UV detector. gexinonline.comresearchgate.net

For more complex samples or when higher sensitivity and specificity are required, LC-MS is employed. google.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the identification of co-eluting peaks and the characterization of unknown impurities based on their mass-to-charge ratio. google.comnih.gov Forced degradation studies, which are crucial for understanding the stability of a drug substance, rely heavily on LC-MS to identify degradation products formed under stress conditions like acid/base hydrolysis and oxidation. researchgate.netnih.gov

Table 1: Example HPLC Conditions for Argatroban Intermediate and Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Agela Venusil MP C18 (250mm × 4.6mm, 5μm) | gexinonline.comresearchgate.net |

| Mobile Phase | 65:35 (v/v) mixture of ammonium acetate (B1210297) buffer and methanol | gexinonline.comresearchgate.net |

| Flow Rate | 1.0 mL/min | gexinonline.comresearchgate.net |

| Column Temperature | 45°C | gexinonline.comresearchgate.net |

| Detection Wavelength | UV 272 nm | gexinonline.comresearchgate.net |

Spectrometric Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectrometric methods are indispensable for the unambiguous structural elucidation and confirmation of this compound. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used. ontosight.ai

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides vital information about the molecular weight and structure of the compound. google.com Using electrospray ionization (ESI) in positive mode, Argatroban typically shows a protonated molecular ion [M+H]⁺ peak. High-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (Q-TOF), offers highly accurate mass measurements, which aids in confirming the elemental composition. researchgate.net Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) is used to generate characteristic fragmentation patterns. researchgate.net By analyzing these fragments, specific structural motifs of the molecule, such as the loss of the piperidine-carboxylic acid group or the presence of the tetrahydroquinoline-sulfonamide moiety, can be confirmed. This fragmentation analysis is crucial for identifying unknown degradation products or impurities. researchgate.netresearchgate.net

NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR spectra show distinct signals for protons in different chemical environments, such as the methyl group and the piperidine (B6355638) ring protons. ¹³C NMR spectroscopy is used to identify all unique carbon atoms, including the carbonyl carbons of the amide and carboxylic acid groups. For complex structures like this compound, two-dimensional (2D) NMR techniques are employed to establish connectivity between different parts of the molecule, which is essential for confirming its specific isomeric structure. researchgate.net

Table 2: Key Spectrometric Data for Argatroban Characterization

| Technique | Key Spectral Feature | Assignment | Source |

|---|---|---|---|

| ESI-MS | [M+H]⁺ peak at m/z 509.2 | Protonated molecule (anhydrous) | |

| ESI-MS/MS | Fragment ion at m/z 391.1 | Loss of piperidine-carboxylic acid | |

| ESI-MS/MS | Fragment ion at m/z 227.0 | Tetrahydroquinoline-sulfonamide moiety | |

| ¹H NMR | Signal at δ 1.25 ppm | Methyl group protons | |

| ¹³C NMR | Signal at δ 172.5 ppm | Carboxylic acid carbonyl carbon | |

| ¹³C NMR | Signal at δ 167.8 ppm | Amide carbonyl carbon |

Bioanalytical Techniques for Quantifying this compound in Preclinical Samples

The quantification of this compound in complex biological matrices such as blood, plasma, and urine is essential for preclinical pharmacokinetic studies. wisdomlib.orgnih.gov These studies require highly sensitive and selective bioanalytical methods to measure low concentrations of the drug and its metabolites. labmanager.com

Sample preparation is a critical first step in bioanalysis to remove endogenous interferences like proteins and lipids. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govshimadzu.com The choice of method depends on the analyte's properties and the nature of the biological matrix. nih.gov

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules like Argatroban. labmanager.comshimadzu.comlcms.cz This technique offers excellent specificity, precision, and sensitivity. shimadzu.com The method typically involves a UHPLC system for rapid separation and a triple quadrupole mass spectrometer for detection. shimadzu.com Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Argatroban are monitored. To ensure high precision and account for matrix effects or variability in sample processing, a stable isotope-labeled internal standard (e.g., [13C6]-Argatroban) is often used. shimadzu.com Fully automated sample preparation and LC-MS/MS systems have been developed to increase throughput and reduce manual errors in clinical and research settings. shimadzu.comlcms.cz

In addition to LC-MS/MS, other methods can be used to assess the pharmacodynamic effects of Argatroban. For instance, the ecarin chromogenic assay can be used to determine its antithrombotic activity in plasma samples. nih.gov

Development and Validation of Analytical Methods for Research Compound Characterization

The development and validation of analytical methods are crucial to ensure that the data generated for a research compound are reliable, reproducible, and fit for purpose. wisdomlib.orglabmanager.com This formal process demonstrates that a specific analytical procedure is suitable for its intended use, whether for purity testing, structural confirmation, or quantification in a biological matrix. wisdomlib.orglabmanager.com

The validation process involves evaluating several key performance characteristics as per regulatory guidelines. nih.gov These parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or endogenous matrix components. wisdomlib.org

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wisdomlib.org For HPLC methods, linearity is often demonstrated by a correlation coefficient (r²) greater than 0.999. gexinonline.comresearchgate.net

Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing samples with known concentrations and calculating the percent recovery. wisdomlib.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (R.S.D.). wisdomlib.org

Sensitivity: The method's ability to detect low concentrations of the analyte. This is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). gexinonline.comresearchgate.net The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. gexinonline.comresearchgate.net

Stability: The stability of the analyte in the prepared solutions and in the biological matrix under various storage and handling conditions is also evaluated to ensure the integrity of the samples during analysis. gexinonline.comwisdomlib.org

For research compounds like this compound, validated analytical methods for assay, isomeric ratio, and related substances are essential for ensuring the quality and consistency of the material used in preclinical studies. fda.govsynzeal.comveeprho.comclearsynth.com

Table 3: Example Validation Parameters for an HPLC Method for Argatroban-Related Impurities

| Parameter | Impurity A | Impurity B | Impurity C | Source |

|---|---|---|---|---|

| Linearity Range (μg/mL) | 0.30 - 5.04 | 0.12 - 4.93 | 0.29 - 4.81 | gexinonline.comresearchgate.net |

| Correlation Coefficient (r²) | > 0.9995 | > 0.9995 | > 0.9995 | gexinonline.comresearchgate.net |

| LOQ (μg/mL) | 0.3 | 0.125 | 0.3 | gexinonline.comresearchgate.net |

| Accuracy (% Recovery) | 101.4% - 102.9% | 100.8% - 101.5% | 100.1% - 103.7% | researchgate.net |

Comparative Biochemical and Preclinical Characterization of 2s,4s Argatroban

Mechanistic Distinctions from Heparin and Indirect Thrombin Inhibitors

(2S,4S)-Argatroban's mechanism of anticoagulation is fundamentally different from that of heparin and other indirect thrombin inhibitors. As a synthetic small molecule derived from L-arginine, it functions as a direct thrombin inhibitor (DTI). e-lactancia.orgdrugbank.comontosight.ai This means it binds directly and reversibly to the active site of the thrombin enzyme, competitively inhibiting its function. pfizermedicalinformation.comlhsc.on.canih.gov This direct action is a primary distinguishing feature from heparin.

Heparin, a heterogeneous mixture of glycosaminoglycans, acts as an indirect thrombin inhibitor. researchgate.net Its anticoagulant effect is dependent on the presence of a plasma cofactor, antithrombin III (AT-III). e-lactancia.orgpfizermedicalinformation.comjacc.org Heparin binds to AT-III, inducing a conformational change that accelerates the inactivation of thrombin and other coagulation factors, particularly Factor Xa. jacc.orgemcrit.org this compound's activity, in contrast, is entirely independent of AT-III. drugbank.compfizermedicalinformation.com

A crucial mechanistic advantage of direct thrombin inhibitors like argatroban (B194362) over indirect inhibitors is their ability to inactivate both free (circulating) thrombin and clot-associated thrombin. drugbank.compfizermedicalinformation.comahajournals.orgpatsnap.com Thrombin bound within a fibrin (B1330869) clot is protected from the large heparin-antithrombin complex but remains accessible to small-molecule inhibitors like argatroban. e-lactancia.orgnih.gov By inhibiting clot-bound thrombin, argatroban can prevent further fibrin deposition and thrombus expansion, a key limitation of heparin therapy. patsnap.comnih.gov

Furthermore, this compound's inhibitory action prevents all thrombin-mediated procoagulant activities, including the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and the stimulation of platelet aggregation. drugbank.compfizermedicalinformation.comucv.ve

Table 1: Mechanistic Comparison of this compound and Heparin

| Feature | This compound | Heparin |

|---|---|---|

| Inhibitor Class | Direct Thrombin Inhibitor | Indirect Thrombin Inhibitor |

| Mechanism of Action | Reversibly binds to the catalytic site of thrombin. pfizermedicalinformation.comlhsc.on.ca | Binds to antithrombin III, potentiating its activity against thrombin and Factor Xa. jacc.orgemcrit.org |

| Cofactor Requirement | None (Antithrombin III independent). e-lactancia.orgpfizermedicalinformation.com | Requires Antithrombin III. jacc.org |

| Target | Highly selective for thrombin. pfizermedicalinformation.comnih.gov | Inhibits multiple factors (Thrombin, Xa, etc.) via antithrombin. jacc.org |

| Effect on Clot-Bound Thrombin | Effectively inhibits clot-bound thrombin. drugbank.comahajournals.orgnih.gov | Poorly inhibits clot-bound thrombin. e-lactancia.orgnih.gov |

| Molecular Nature | Synthetic small molecule (peptidomimetic). e-lactancia.orgontosight.ainih.gov | Heterogeneous mixture of natural glycosaminoglycans. researchgate.net |

Comparative Analysis with Other Direct Thrombin Inhibitors (e.g., Hirudin, Bivalirudin) in Preclinical Settings

While sharing the general classification of direct thrombin inhibitors, this compound exhibits distinct preclinical and biochemical characteristics when compared to other DTIs such as hirudin and its recombinant form lepirudin, and the synthetic peptide bivalirudin (B194457).

This compound is a synthetic, non-peptide, small molecule with a molecular weight of approximately 508.6 g/mol . ontosight.ainih.gov In contrast, hirudin is a naturally occurring polypeptide from the medicinal leech, and bivalirudin is a larger synthetic 20-amino acid peptide. emcrit.org This difference in size and chemical nature influences their pharmacokinetic profiles.

A primary point of differentiation is their metabolic pathway. This compound is metabolized predominantly in the liver by the cytochrome P450 enzyme system, specifically CYP3A4/5. pfizermedicalinformation.com Conversely, hirudin analogues like lepirudin are cleared almost exclusively by the kidneys. e-lactancia.orgnih.gov Bivalirudin undergoes a dual clearance mechanism, involving both renal excretion and enzymatic cleavage by proteases. emcrit.org These differences are significant in preclinical models of renal or hepatic impairment.

Regarding the mode of thrombin inhibition, argatroban is a univalent inhibitor, meaning it binds only to the catalytic active site of thrombin. nih.gov Bivalirudin is a bivalent inhibitor, interacting with both the catalytic site and the substrate-binding exosite I of thrombin.

Preclinical research highlights differences in inhibitory potency against various forms of thrombin. Argatroban demonstrates comparable inhibitory concentrations (IC50) for both free and clot-bound thrombin. nih.gov This is a distinct property compared to hirudin, which requires significantly higher concentrations to inhibit thrombin that is already bound within a clot. nih.gov

Table 2: Comparative Preclinical and Biochemical Profile of Direct Thrombin Inhibitors

| Feature | This compound | Hirudin (Lepirudin) | Bivalirudin |

|---|---|---|---|

| Origin | Synthetic small molecule. ontosight.ai | Natural (leech); Recombinant protein. researchgate.net | Synthetic peptide. emcrit.org |

| Molecular Weight | ~508.6 g/mol. nih.gov | ~7,000 g/mol | ~2,180 g/mol |

| Thrombin Binding | Univalent (catalytic site only). nih.gov | Bivalent (catalytic site and exosite I) | Bivalent (catalytic site and exosite I). emcrit.org |

| Binding Reversibility | Reversible. e-lactancia.orgpfizermedicalinformation.com | Essentially irreversible (very tight binding) | Reversible |

| Primary Clearance | Hepatic metabolism (CYP3A4/5). pfizermedicalinformation.com | Renal. e-lactancia.orgnih.gov | Proteolytic cleavage and renal. emcrit.org |

| Inhibition of Clot-Bound Thrombin | Potent; comparable to free thrombin. nih.gov | Requires markedly higher concentrations vs. free thrombin. nih.gov | Potent |

Assessment of Unique Features and Advantages of this compound's Inhibitory Profile

The inhibitory profile of the this compound isomer is characterized by its high selectivity and, most notably, its stereospecific potency. The molecule is highly selective for thrombin, showing minimal to no inhibitory effect on related serine proteases such as trypsin, Factor Xa, plasmin, and kallikrein at therapeutic concentrations. drugbank.compfizermedicalinformation.comnih.gov This selectivity reduces the potential for off-target effects on other physiological processes.

The molecular structure of argatroban, described as a tripod consisting of arginine, quinoline (B57606), and piperidine (B6355638) components, is engineered for specific interaction with thrombin's active site. thieme-connect.com However, the stereochemistry of the piperidinecarboxylic acid portion dramatically influences inhibitory potency.

Preclinical synthesis and testing of four different stereoisomers revealed a vast range in thrombin inhibitory activity. The (2R,4R)-isomer, which is the form used in the commercially available drug Argatroban, is the most potent inhibitor with an inhibition constant (Ki) of 0.019 µM. researchgate.net In stark contrast, the (2S,4S)-isomer is the least potent of the four, exhibiting a Ki of 280 µM. researchgate.netresearchgate.net This represents a potency that is approximately 15,000 times lower than that of its (2R,4R) counterpart. researchgate.netresearchgate.net

This significant difference in potency based on stereochemistry is the most unique feature of the this compound isomer. While it possesses the same fundamental mechanism of direct thrombin inhibition, its biological activity is substantially attenuated. This characteristic makes it a valuable tool in research settings for studying the structure-activity relationships of thrombin inhibitors, providing a clear example of how stereoisomerism dictates pharmacological efficacy. The low potency of the (2S,4S) isomer, when compared to the (2R,4R) isomer, underscores the precise structural requirements for effective binding to the thrombin active site.

Table 3: Thrombin Inhibition Constants (Ki) of Argatroban Stereoisomers

| Stereoisomer | Inhibition Constant (Ki) | Relative Potency |

|---|---|---|

| (2R,4R)-Argatroban | 0.019 µM researchgate.net | Most Potent |

| (2R,4S)-Argatroban | 0.24 µM researchgate.net | Intermediate Potency |

| (2S,4R)-Argatroban | 1.9 µM researchgate.net | Low Potency |

| This compound | 280 µM researchgate.netresearchgate.net | Least Potent |

Emerging Research Areas and Novel Biological Interactions of 2s,4s Argatroban

Investigation of Non-Coagulation Related Molecular Targets

While (2S,4S)-Argatroban is highly selective for thrombin, new findings indicate it may interact with other molecular targets, opening up new avenues for its therapeutic application. drugbank.comncats.io

Role as a Morf4l1 Inhibitor and its Downstream Effects on Histone Acetylation

Recent studies have identified this compound as a potent inhibitor of Mortality factor 4 like 1 (Morf4l1), also known as MRG15. researchgate.netnih.gov Morf4l1 is a component of the NuA4 histone acetyltransferase (HAT) complex, which plays a crucial role in chromatin remodeling and gene transcription by acetylating histones H4 and H2A. researchgate.netuniprot.org

Through in silico modeling and subsequent experimental validation, it was discovered that argatroban (B194362) can bind to a specific pocket within the Morf4-related gene (MRG) domain of Morf4l1. researchgate.net This interaction has been shown to inhibit Morf4l1-dependent histone acetylation. researchgate.netnih.gov Specifically, treatment with argatroban at nanomolar concentrations leads to a reduction in the acetylation of histone H4 at lysines 12 and 16 (H4K12 and H4K16). researchgate.netnih.gov This inhibition of histone acetylation by argatroban suggests a mechanism by which it can modulate gene expression and cellular processes regulated by the NuA4 complex.

The significance of this finding is highlighted in studies of experimental lung injury, where Morf4l1 accumulation contributes to epithelial cell death. nih.gov Argatroban was found to reduce this cytotoxicity and improve survival in mouse models of lung injury at doses that did not produce an anticoagulant effect. nih.govnih.gov This suggests that the therapeutic benefits in this context are derived from its Morf4l1 inhibitory activity rather than its impact on coagulation. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Kd) to Morf4l1 | ~60-66 nM | researchgate.net |

| Effective Concentration for Histone Acetylation Inhibition | 100 nM | researchgate.netnih.gov |

| Effective Concentration for Rescuing Cell Death | ~80 nM | researchgate.net |

Exploration of Other Protease Inhibition beyond Thrombin

While this compound is known for its high selectivity for thrombin, with little to no effect on other related serine proteases like trypsin, factor Xa, plasmin, and kallikrein at therapeutic concentrations, some computational studies have suggested potential interactions with other proteases. drugbank.comncats.io For instance, one computational analysis identified argatroban as a potential inhibitor of transmembrane protease, serine-2 (TMPRSS2), a protease that facilitates viral entry into host cells. nih.gov However, it is crucial to note that these computational findings are theoretical and await experimental validation. nih.gov The established high selectivity of argatroban for thrombin remains a key feature of its pharmacological profile. drugbank.comncats.ioe-lactancia.org

Modulation of Cellular Signaling Pathways

Emerging evidence indicates that this compound can influence cellular signaling pathways, particularly those involved in bone metabolism.

Impact on Bone Marrow Stromal Cell Behavior and Osteogenesis via Wnt Signaling

A significant area of new research is the effect of this compound on bone marrow stromal cells (BMSCs) and the process of bone formation (osteogenesis). nih.gov Studies have shown that argatroban can modulate the behavior of BMSCs and promote their differentiation into osteoblasts, the cells responsible for building new bone. nih.govfrontiersin.org

This pro-osteogenic effect appears to be mediated through the canonical Wnt signaling pathway, a critical regulator of bone development and homeostasis. nih.govekb.eg Research has demonstrated that argatroban treatment leads to the nuclear translocation of β-catenin, a key event in the activation of the canonical Wnt pathway. nih.gov This activation, in turn, upregulates the expression of important osteoblastic differentiation markers, including alkaline phosphatase, osteocalcin, and the transcription factors RUNX2 and Osterix. nih.gov

Interestingly, while promoting osteogenic differentiation, lower doses of argatroban were found to inhibit the proliferation and migration of BMSCs. nih.gov Furthermore, these studies showed that local administration of argatroban could rescue bone loss in a periodontal disease model in vivo, underscoring its potential as a therapeutic agent for bone-related disorders. nih.gov

| Cellular Process | Effect of this compound | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| BMSC Proliferation | Inhibited (at lower doses) | Not specified | nih.gov |

| BMSC Migration | Inhibited (at lower doses) | Not specified | nih.gov |

| Osteogenic Differentiation | Induced | Canonical Wnt Signaling | nih.gov |

| β-catenin Nuclear Translocation | Promoted | Canonical Wnt Signaling | nih.gov |

| Osteoclastogenesis | No significant effect | Not specified | nih.gov |

Potential in Disease Models Beyond Thrombosis (e.g., specific viral infections, inflammatory conditions)

The newly discovered molecular interactions of this compound have spurred investigations into its therapeutic potential in disease models outside of its traditional use in thrombosis.

In the context of inflammatory conditions, the inhibition of Morf4l1 by argatroban presents a promising avenue. As Morf4l1 is implicated in the cell death associated with severe pulmonary infections, argatroban's ability to counteract this effect at non-anticoagulant doses suggests a potential role in treating inflammatory lung conditions. nih.govnih.gov Studies in mouse models of pneumonia induced by Pseudomonas aeruginosa have shown that argatroban can reduce Morf4l1-dependent cytotoxicity and improve survival. nih.gov

Furthermore, some research points to potential antiviral activity. For example, in mice infected with human metapneumovirus, immediate treatment with argatroban was found to protect against the infection, reducing mortality, weight loss, viral load, and lung inflammation. nih.gov As mentioned earlier, computational models have also suggested a potential interaction with TMPRSS2, a protease relevant for the entry of some viruses, although this requires experimental confirmation. nih.gov

Future Directions in Preclinical Research and Compound Development

The emerging non-coagulant activities of this compound pave the way for exciting future research and development. Key future directions include:

Further Elucidation of Molecular Mechanisms: Deeper investigation is needed to fully understand the molecular interactions between argatroban and its non-thrombin targets like Morf4l1. This includes detailed structural and functional studies to clarify the precise binding and inhibitory mechanisms.

Exploration in a Wider Range of Disease Models: The promising results in models of lung injury and viral infection warrant broader preclinical testing in other inflammatory and infectious disease models to determine the full spectrum of argatroban's potential therapeutic applications.